3-Bromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine, characterized by the presence of a bromine atom at the 3-position of the aromatic ring. This compound is notable for its biological significance and potential applications in various scientific fields, including biochemistry and medicinal chemistry. It serves as a biomarker for oxidative stress and inflammation and is involved in the synthesis of bioactive compounds.
3-Bromo-L-tyrosine belongs to the class of amino acid derivatives, specifically halogenated amino acids. Its classification as a bromotyrosine places it within a broader category of compounds that exhibit significant biological activities, including antimicrobial and antitumor properties.
The synthesis of 3-bromo-L-tyrosine can be efficiently achieved through a bromination reaction involving L-tyrosine and dimethyl sulfoxide in the presence of hydrobromic acid and acetic acid. The typical procedure involves:
This method yields 3-bromo-L-tyrosine in good purity and high yield, making it suitable for preparative-scale synthesis .
The reaction mechanism involves the electrophilic substitution of bromine onto the aromatic ring of L-tyrosine facilitated by DMSO, which acts as both a solvent and a brominating agent. The use of DMSO allows for selective bromination while minimizing side reactions that could lead to undesired products.
The molecular formula of 3-bromo-L-tyrosine is C9H10BrNO3, and its structural representation includes:
The molecular weight of 3-bromo-L-tyrosine is approximately 246.09 g/mol. Its structural characteristics contribute to its reactivity and biological activity, influencing how it interacts with various biological systems.
3-Bromo-L-tyrosine participates in several chemical reactions that are relevant to its biological functions:
The stability of 3-bromo-L-tyrosine under physiological conditions makes it an attractive candidate for studying biochemical pathways involving tyrosine metabolism and its derivatives.
The mechanism of action for 3-bromo-L-tyrosine primarily involves its role as a marker for oxidative stress and inflammation. It is produced during inflammatory responses where myeloperoxidase catalyzes the bromination of L-tyrosine.
Research indicates that elevated levels of 3-bromo-L-tyrosine correlate with various pathological conditions, including cancer and cardiovascular diseases. Its quantification in biological samples can provide insights into disease states related to oxidative damage .
These properties are crucial for its application in analytical chemistry and biochemistry, particularly when developing assays for measuring biomarkers related to inflammation .
3-Bromo-L-tyrosine has several applications in scientific research:
The discovery of halogenated tyrosine derivatives traces back to investigations of bioactive metabolites in marine ecosystems, where organisms like Verongida sponges were found to biosynthesize complex bromotyrosine alkaloids. These natural products exhibited significant biological activities, prompting interest in their synthetic analogs. 3-Bromo-L-tyrosine (CAS: 38739-13-8; molecular formula: C₉H₁₀BrNO₃) emerged as a fundamental structural unit in this chemical family. Early isolation efforts faced challenges in yield and purity, driving the development of synthetic routes. A pivotal advancement occurred in 2013 with Phillips et al.’s report of a streamlined synthesis using dimethyl sulfoxide (DMSO) in HBr/acetic acid systems. This method enabled gram-scale production of 3-bromo-L-tyrosine with high regioselectivity and efficiency, overcoming limitations of previous approaches like enzymatic bromination or harsh electrophilic substitutions [6]. The methodology’s simplicity and safety solidified 3-bromo-L-tyrosine’s accessibility for biochemical research, facilitating studies on its role in marine chemical ecology and potential therapeutic applications.
Table 1: Key Historical Milestones in 3-Bromo-L-tyrosine Research
Year | Development | Significance |
---|---|---|
1999 | Identification as an eosinophil peroxidase product | Established endogenous origin in human inflammation |
2013 | Optimized chemical synthesis (DMSO/HBr/AcOH) | Enabled gram-scale production for research |
2018 | Anti-parasitic screening against Leishmania | Demonstrated potential as anti-infective lead compound |
2020 | Validation as a cancer biomarker via LC-MS/MS | Confirmed utility in clinical diagnostics for oxidative stress |
Bromination at the tyrosine 3-position fundamentally alters the amino acid’s electronic properties and biochemical interactions. The electron-withdrawing bromine atom reduces the phenolic ring’s electron density, increasing the phenolic O–H bond dissociation enthalpy. This electronic shift enhances tyrosine’s susceptibility to electrophilic attacks while decreasing its propensity for single-electron oxidation—a common pathway in oxidative protein damage. Consequently, 3-bromo-L-tyrosine exhibits distinct reactivity compared to unmodified tyrosine, particularly in enzymatic processes. For example, its incorporation into peptides can sterically hinder phosphorylation by tyrosine kinases or alter substrate recognition in oxidoreductases [4].
Functionally, these modifications translate into three principal biochemical roles:
Table 2: Anti-Parasitic Activity of Halogenated Tyrosine Derivatives Against L. panamensis
Compound | EC₅₀ (μg/mL) | EC₅₀ (μM) | Selectivity Index (SI) | Structural Features |
---|---|---|---|---|
3-Bromo-L-tyrosine | 24.13 | 76.07 | >8.3 | Free amine, free phenol |
Derivative 5 | <50 | N/A | 7.43 | Primary amine, O-methylated |
Derivative 6 | <50 | N/A | 7.86 | Primary amine, mono-chloro analog |
Analytically, bromination aids detection specificity. The bromine atom’s mass shift (+79.9 Da) and isotopic signature (¹⁷⁹Br/⁸¹Br ≈ 1:1) enable sensitive discrimination from endogenous tyrosine in mass spectrometry. This property underpins LC-MS/MS methods capable of detecting plasma 3-bromo-L-tyrosine at sub-ng/mL concentrations (LOD: 0.026 ng/mL; LOQ: 0.096 ng/mL) . Such sensitivity is critical for its application as a biomarker in cancer, where levels correlate with tumor stage and postoperative outcomes. In colorectal cancer patients, elevated plasma 3-bromo-L-tyrosine occurs alongside 3-chloro- and 3-nitrotyrosine, collectively indicating halogenative stress. However, unlike the other markers, 3-bromo-L-tyrosine dynamics post-surgery are uniquely influenced by surgical site infections, suggesting distinct biological origins and utility .
Table 3: Analytical Performance of 3-Bromo-L-tyrosine Quantification via LC-MS/MS
Parameter | Value | Significance |
---|---|---|
Limit of Detection | 0.026 ng/mL | Enables detection in biological matrices at trace levels |
Limit of Quantitation | 0.096 ng/mL | Supports accurate measurement in clinical samples |
Precision (CV%) | <10% | Ensures reproducibility across measurements |
Accuracy | 95–105% | Validates method reliability against true concentrations |
Synthetic accessibility remains crucial for functional studies. Phillips’ method employs mild conditions: dissolving L-tyrosine in 33% HBr/acetic acid with 1.2 equivalents DMSO, achieving monobromination in >85% yield within 2 hours. The reaction proceeds via in situ generation of bromine from HBr oxidation by DMSO, ensuring controlled electrophilic aromatic substitution. For 3,5-dibromination, increasing DMSO to 2.2 equivalents drives the second halogenation. This scalability supports biochemical applications requiring gram quantities, such as protein engineering or in vivo studies [6]. In protein engineering, site-specific incorporation of 3-bromo-L-tyrosine (via genetic code expansion or chemical modification) enhances stability and activity in therapeutic enzymes, leveraging halogen bonding to fortify active-site architecture [4].
Compound Names Mentioned in Article:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1